![molecular formula C23H25ClN4O3 B3002968 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775547-10-8](/img/structure/B3002968.png)
5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
The compound is a complex organic molecule that appears to be related to a class of heterocyclic compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with triazole rings have been synthesized and studied for their potential pharmacological properties. For instance, triazole derivatives have been explored for antihypertensive and diuretic activities in spontaneously hypertensive rats, as well as for their potential as anti-lipase and anti-α-glucosidase agents .
Synthesis Analysis
The synthesis of related triazole compounds typically involves the use of starting compounds such as acetohydrazides, which are then subjected to various chemical reactions to introduce different functional groups and achieve the desired molecular structure . The synthesis process is carefully characterized by techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, was determined to exhibit intermolecular hydrogen bonds and a chair conformation of the 2-piperidin-1-yl-ethyl ring . These structural features are important for the interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives can include condensation, cyclization, and aminomethylation. For instance, the cyclization of thiosemicarbazides in the presence of NaOH leads to the formation of triazole-thiones, and aminomethylation with formaldehyde and N-methyl/phenylpiperazine produces Mannich bases . These reactions are carefully controlled to obtain compounds with the desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents and functional groups can significantly affect these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds. The characterization of these properties is essential for understanding the behavior of the compounds in biological systems and for their potential development as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Molecular Docking Studies as EGFR Inhibitors
A study focused on the conformational analyses, tautomeric properties, and anti-cancer properties of various compounds including 1,2,4-triazole derivatives. These compounds were evaluated using density functional theory and molecular docking, highlighting their potential as EGFR inhibitors for cancer treatment (Karayel, 2021).
Antimicrobial Activities
Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, demonstrating significant antimicrobial activities. This includes work on various derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, showing potential against test microorganisms (Bektaş et al., 2007).
Potential as Antitubercular Agents
A series of analogues based on 1,2,4-triazole cores have been synthesized and examined for their antibacterial, antifungal, and antitubercular potential. The structure-activity relationship studies of these derivatives indicated their role in enhancing biological activity, particularly against Mycobacterium tuberculosis (Rishikesan et al., 2021).
5-HT2 Antagonist Activity
Some 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and tested for their potential as 5-HT2 and alpha 1 receptor antagonists. These studies indicate the utility of such compounds in neurological and psychiatric disorders (Watanabe et al., 1992).
Fungicidal Activity
Novel 1,2,4-triazol-1-yl derivatives have been synthesized and shown to possess moderate to excellent fungicidal activity. This includes compounds with significant inhibition against certain fungi, highlighting their potential use in agriculture and biotechnology (Mao et al., 2013).
Analgesic and Anti-inflammatory Activities
Research on 1,3,4-oxadiazole derivatives has indicated their potential analgesic and anti-inflammatory activities. These studies emphasize the significance of cyclization of acetohydrazide in producing novel derivatives with notable therapeutic effects (Dewangan et al., 2015).
Theoretical Analysis of Intermolecular Interactions
Structural characterization and theoretical analysis of biologically active derivatives of 1,2,4-triazoles have been conducted. These studies offer insights into the molecular packing and intermolecular interactions of these compounds, which is crucial for understanding their biological activities (Shukla et al., 2017).
Eigenschaften
IUPAC Name |
3-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-15-3-6-19(7-4-15)28-22(25-26-23(28)30)17-9-11-27(12-10-17)21(29)14-31-20-8-5-18(24)13-16(20)2/h3-8,13,17H,9-12,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMDHWRMQQXNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

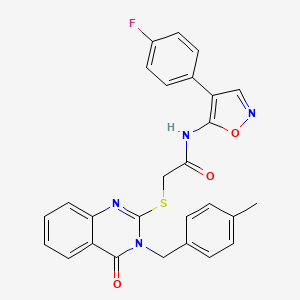
![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)
![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)
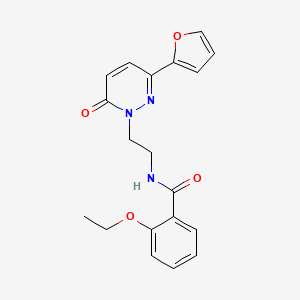
![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)
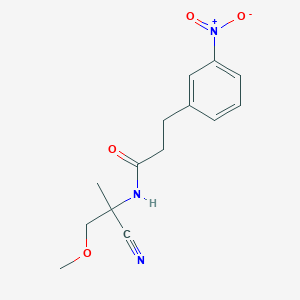
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline](/img/structure/B3002896.png)
![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)
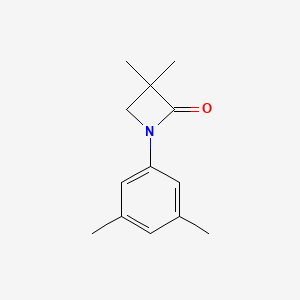
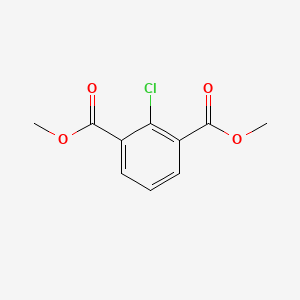
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)
![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)
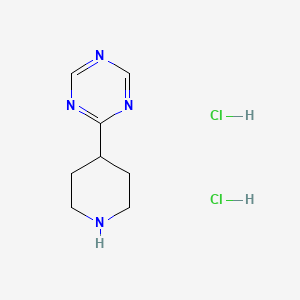
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)